

# Technical Monograph: Spectroscopic Characterization of 2',3'-Dimethyl-3-(4-fluorophenyl)propiophenone

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## Compound of Interest

Compound Name:	2',3'-Dimethyl-3-(4-fluorophenyl)propiophenone
CAS No.:	898768-25-7
Cat. No.:	B1327653

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## Chemical Identity & Structural Context[1][2][3][4][5][6][7]

- IUPAC Name: 1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one
- Molecular Formula: C<sub>17</sub>H<sub>17</sub>FO
- Molecular Weight: 256.32 g/mol
- Structural Class: Dihydrochalcone / Propiophenone derivative
- Core Significance: The compound features a 2,3-dimethyl substitution pattern on the phenone ring, which induces significant steric torque, preventing coplanarity of the carbonyl with the aromatic ring. This steric inhibition of resonance is a critical feature detectable in both IR (carbonyl shift) and UV spectroscopy.

## Synthesis Pathway (Context for Impurities)

To understand the spectral background, one must recognize the synthesis origin. This compound is typically accessed via the catalytic hydrogenation of the corresponding chalcone.

Primary Reaction: (E)-1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one + H<sub>2</sub>

Product

- Common Impurity: Unreduced chalcone (olefinic protons in NMR) or over-reduced alcohol (loss of carbonyl in IR).

## Mass Spectrometry (MS) Analysis

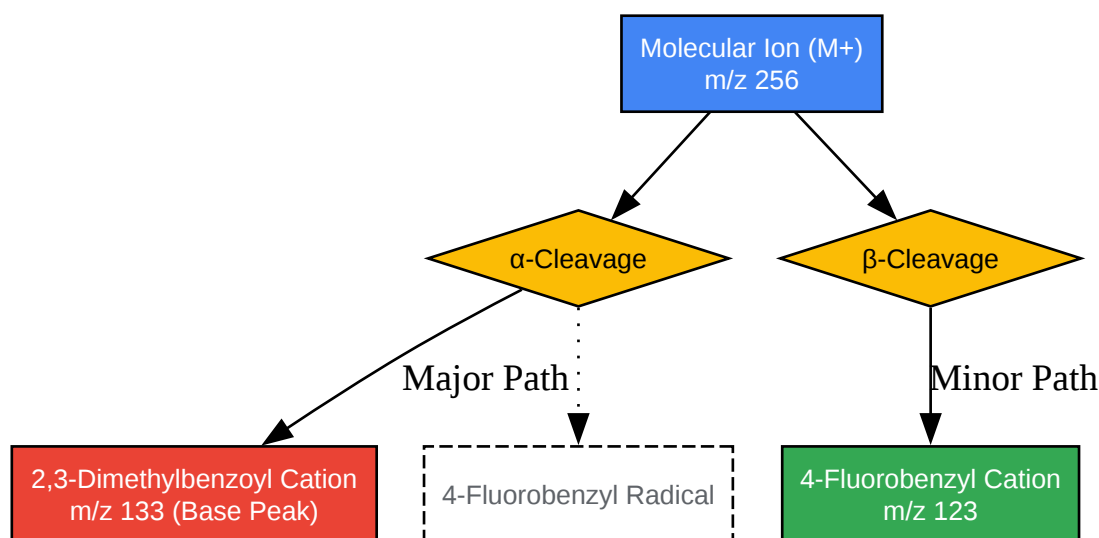
Method: Electron Impact (EI), 70 eV.[\[1\]](#)

The fragmentation pattern is dominated by alpha-cleavage adjacent to the carbonyl group. Unlike aliphatic ketones, the lack of a gamma-hydrogen on an alkyl chain (the gamma position is an sp<sup>2</sup> aromatic carbon) precludes a standard McLafferty rearrangement.

## Fragmentation Table

m/z (Intensity)	Ion Identity	Fragment Structure	Mechanistic Origin
256 (M <sup>+</sup> )	Molecular Ion	[C <sub>17</sub> H <sub>17</sub> FO] <sup>+</sup>	Parent molecule; typically moderate intensity due to aromatic stability.
133 (Base Peak)	Acylium Ion	[C <sub>9</sub> H <sub>9</sub> O] <sup>+</sup>	α-Cleavage. The 2,3-dimethylbenzoyl cation. This is the diagnostic peak for the "left" side of the molecule.
123	Tropylium Analog	[C <sub>8</sub> H <sub>8</sub> F] <sup>+</sup>	Benzylic Cleavage. 4-Fluorobenzyl cation formed by breaking the C(α)-C(β) bond.
105	Aryl Cation	[C <sub>8</sub> H <sub>9</sub> ] <sup>+</sup>	Loss of CO from the m/z 133 fragment (2,3-dimethylphenyl cation).
109	Fluoro-tropylium	[C <sub>7</sub> H <sub>6</sub> F] <sup>+</sup>	Rearrangement of the fluorobenzyl fragment.

## Fragmentation Logic (DOT Diagram)



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Caption: Primary fragmentation pathways under Electron Impact (EI) ionization showing the dominance of the acylium ion.

## Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

The steric bulk of the 2,3-dimethyl group slightly twists the carbonyl out of the phenyl plane, reducing conjugation. This typically shifts the carbonyl stretch to a slightly higher wavenumber compared to unsubstituted propiophenone ( $\sim 1685\text{ cm}^{-1}$ ).

Frequency (cm <sup>-1</sup> )	Vibration Mode	Assignment & Notes
3060 - 3030	C-H Stretch (sp <sup>2</sup> )	Aromatic C-H stretching.
2960 - 2870	C-H Stretch (sp <sup>3</sup> )	Methyl and Methylene groups. Distinct shoulders for methyls.
1690 - 1695	C=O Stretch	Ketone. Shifted higher than typical conjugated ketones (1680 cm <sup>-1</sup> ) due to steric inhibition of resonance by the ortho-methyl group.
1590, 1480	C=C Ring Stretch	Aromatic skeletal vibrations.
1220 - 1230	C-F Stretch	Diagnostic. Strong, broad band characteristic of aryl fluorides.
760 - 740	C-H Out-of-plane	2,3-Disubstituted benzene ring (3 adjacent H).
830 - 810	C-H Out-of-plane	4-Substituted benzene ring (2 adjacent H).

## Nuclear Magnetic Resonance (NMR)

Solvent: CDCl<sub>3</sub> (Deuterated Chloroform) | Ref: TMS (0.00 ppm)[1]

### <sup>1</sup>H NMR (400 MHz)

The spectrum is characterized by two distinct aromatic systems and a flexible ethylene bridge.

Shift ( $\delta$ ppm)	Mult.[1][2][3]	Int.	Assignment	Coupling (J)	Structural Insight
7.25 - 7.30	m	1H	H-6' (Aryl A)	-	Aromatic proton ortho to carbonyl on the dimethyl ring.
7.15 - 7.20	m	2H	H-2'', H-6'' (Aryl B)	-	AA'BB' System. Protons meta to Fluorine.
7.05 - 7.12	m	2H	H-4', H-5' (Aryl A)	-	Remaining protons on the dimethyl ring.
6.95 - 7.00	t	2H	H-3'', H-5'' (Aryl B)	Hz	AA'BB' System. Protons ortho to Fluorine. Distinct triplet-like appearance due to H-F coupling.
3.18	t	2H	-CH <sub>2</sub> -C=O	Hz	Alpha-methylene. Deshielded by carbonyl.
3.02	t	2H	-CH <sub>2</sub> -Ar	Hz	Beta-methylene. Benzylic to the fluorophenyl ring.

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2.35	s	3H	Ar-CH <sub>3</sub> (C2')	-	Ortho-methyl. Slightly deshielded due to proximity to carbonyl.
2.30	s	3H	Ar-CH <sub>3</sub> (C3')	-	Meta-methyl.

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## <sup>13</sup>C NMR (100 MHz)

Key features include the carbonyl carbon and the C-F coupling in Ring B.

- Carbonyl (C=O): ~206.0 ppm. (Typical for alkyl-aryl ketones with steric hindrance).
- Aromatic C-F (C4''): ~161.5 ppm (Doublet, Hz).
- Aromatic C-H (Ring B):
  - C3''/C5'': ~115.2 ppm (Doublet, Hz).
  - C2''/C6'': ~129.8 ppm (Doublet, Hz).
- Aliphatic Chain:
  - -CH<sub>2</sub>: ~44.5 ppm.
  - -CH<sub>2</sub>: ~29.5 ppm.[2]
- Methyls: ~20.5 ppm and ~16.5 ppm.

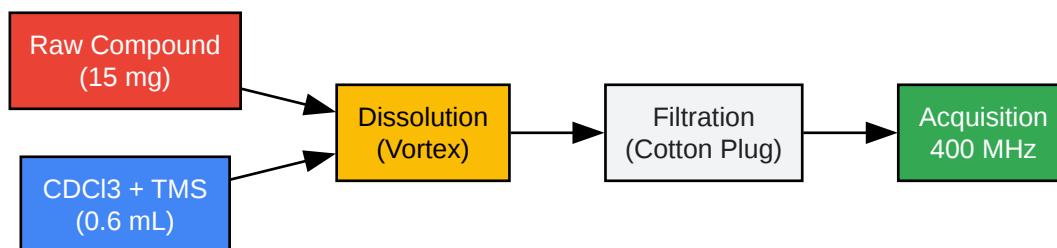
## Experimental Protocol: Sample Preparation

To ensure the validity of the spectral data above, follow this preparation workflow.

## Protocol 1: NMR Sample Prep

- Massing: Weigh 10–15 mg of the solid compound into a clean vial.
- Solvation: Add 0.6 mL of CDCl<sub>3</sub> (99.8% D) containing 0.03% TMS.
- Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a cotton plug within a glass pipette directly into the 5mm NMR tube.
- Shimming: Automated gradient shimming is sufficient, but manual tuning of Z1 and Z2 is recommended due to the fluorine atom's potential to affect dielectric properties slightly.

## Protocol 2: Workflow Visualization



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Caption: Standardized workflow for high-resolution NMR sample preparation.

## References

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